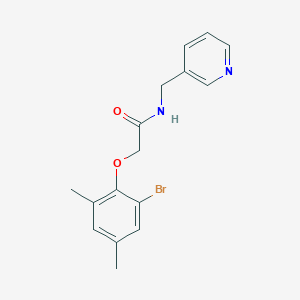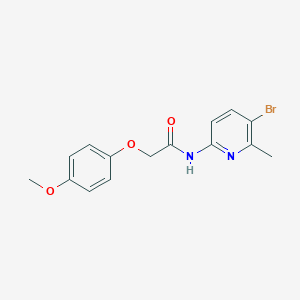![molecular formula C23H29N3O3 B250788 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B250788.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X is not fully understood, but research suggests that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to changes in cell behavior, including the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and proliferation. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its specificity for cancer cells, which reduces the potential for off-target effects. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to be effective in various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X. One area of interest is the development of more efficient synthesis methods to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X and its potential as a therapeutic agent. Other future directions include exploring the potential of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in combination with other cancer treatments, as well as investigating its potential in other diseases beyond cancer.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of various chemical N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamides. The first step involves the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide. This intermediate product is then reacted with 4-isopropylphenol and chloroacetyl chloride to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X.
科学的研究の応用
Compound X has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
分子式 |
C23H29N3O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)19-4-10-22(11-5-19)29-16-23(28)24-20-6-8-21(9-7-20)26-14-12-25(13-15-26)18(3)27/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
InChIキー |
WUOKNRURGNLHSY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)